1-Azaspiro[3.3]heptan-6-ol hydrochloride

Metabolic stability Human liver microsomes Intrinsic clearance

1-Azaspiro[3.3]heptan-6-ol hydrochloride (CAS 2306276-19-5) is a conformationally constrained spirocyclic amine building block that functions as a bioisostere of piperidine. The compound features an azetidine ring spiro-fused to a cyclobutanol ring, offering a rigid, three-dimensional scaffold that can modulate physicochemical and pharmacokinetic properties when incorporated into bioactive molecules.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
Cat. No. B15227897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azaspiro[3.3]heptan-6-ol hydrochloride
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESC1CNC12CC(C2)O.Cl
InChIInChI=1S/C6H11NO.ClH/c8-5-3-6(4-5)1-2-7-6;/h5,7-8H,1-4H2;1H
InChIKeyFXUWPXJDIOMIOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azaspiro[3.3]heptan-6-ol Hydrochloride: Spirocyclic Piperidine Bioisostere for Procurement Evaluation


1-Azaspiro[3.3]heptan-6-ol hydrochloride (CAS 2306276-19-5) is a conformationally constrained spirocyclic amine building block that functions as a bioisostere of piperidine. The compound features an azetidine ring spiro-fused to a cyclobutanol ring, offering a rigid, three-dimensional scaffold that can modulate physicochemical and pharmacokinetic properties when incorporated into bioactive molecules [1]. The hydrochloride salt form enhances aqueous solubility and handling characteristics, making it suitable for medicinal chemistry and drug discovery applications .

Why Piperidine or 2-Azaspiro[3.3]heptane Cannot Simply Replace 1-Azaspiro[3.3]heptan-6-ol Hydrochloride


Although piperidine, 2-azaspiro[3.3]heptane, and 1-azaspiro[3.3]heptane all serve as saturated N-heterocyclic building blocks, they are not interchangeable. The position of the nitrogen atom within the spirocyclic framework dictates metabolic stability, lipophilicity, and conformational geometry. 1-Azaspiro[3.3]heptane exhibits significantly higher metabolic stability than its 2-aza isomer, as demonstrated by a nearly two-fold longer human liver microsomal half-life. Additionally, experimental logD7.4 values and aqueous solubility differ measurably between the piperidine parent and both azaspiro isomers. The 6-ol substitution on the cyclobutane ring further differentiates this scaffold by introducing an H-bond donor/acceptor that can modulate target engagement, solubility, and pharmacokinetics relative to the unsubstituted 1-azaspiro[3.3]heptane core and other close analogs [1].

Quantitative Differentiation of 1-Azaspiro[3.3]heptan-6-ol Hydrochloride from Piperidine and 2-Azaspiro[3.3]heptane


Metabolic Stability in Human Liver Microsomes: 1-Azaspiro[3.3]heptane Outperforms 2-Azaspiro[3.3]heptane

In a direct head-to-head comparison, the 1-azaspiro[3.3]heptane scaffold demonstrated superior metabolic stability to the 2-azaspiro[3.3]heptane scaffold. Intrinsic clearance (CLint) in human liver microsomes was lower for the 1-aza isomer (32 µL min⁻¹ mg⁻¹) than for the 2-aza isomer (53 µL min⁻¹ mg⁻¹), translating to a nearly two-fold longer half-life (t₁/₂ = 52 min vs. 31 min) [1]. The piperidine parent compound exhibited even lower CLint (14 µL min⁻¹ mg⁻¹), indicating that metabolic stability decreases when replacing piperidine with either azaspiro core, but the 1-aza scaffold retains a significant advantage over the 2-aza scaffold [1].

Metabolic stability Human liver microsomes Intrinsic clearance Half-life ADME

Lipophilicity Modulation: 1-Azaspiro[3.3]heptane Maintains Favorable logD Relative to Piperidine

Replacing the piperidine core with 1-azaspiro[3.3]heptane results in a modest increase in experimental logD7.4. In a direct comparison of model amides, the 1-azaspiro[3.3]heptane derivative exhibited a logD7.4 of 3.6, compared to 3.3 for the piperidine parent and 3.6 for the 2-azaspiro[3.3]heptane isomer [1]. Calculated clogP values were 3.8 (piperidine), 3.8 (2-aza), and 3.6 (1-aza), indicating that the 1-aza scaffold may offer a slight lipophilicity advantage in silico [1].

Lipophilicity logD Drug-likeness Permeability Bioisostere

Aqueous Solubility: 1-Azaspiro[3.3]heptane and 2-Azaspiro[3.3]heptane Show Equivalent Solubility

Both the 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane scaffolds confer comparable aqueous solubility when incorporated into model amides. The 1-aza amide exhibited a thermodynamic solubility of 13 µM, nearly identical to the 2-aza amide (12 µM), and approximately 10-fold lower than the piperidine amide (136 µM) [1].

Aqueous solubility Thermodynamic solubility Formulation Bioavailability

Nitrogen Basicity: 1-Azaspiro[3.3]heptane Mimics Piperidine pKa

The basicity of the nitrogen atom in 1-azaspiro[3.3]heptane hydrochloride was experimentally determined to be nearly identical to that of piperidine, with a measured pKa of 11.4 [1]. This closely matches reported pKa values of 11.2–11.3 for related 1-azaspiro[3.3]heptane analogs [1] and aligns with the known pKa range for piperidine and 2-azaspiro[3.3]heptane, which are all in the 11.2–11.4 range . Preservation of basicity is critical for maintaining ionic interactions with biological targets and for salt formation strategies.

Basicity pKa Amine nucleophilicity Salt formation Bioisosterism

Scaffold Validation: 1-Azaspiro[3.3]heptane Delivers a Patent-Free Bupivacaine Analog with High Activity

As a proof-of-concept for scaffold hopping, the piperidine ring of the local anesthetic bupivacaine was replaced with the 1-azaspiro[3.3]heptane core. The resulting analog retained high anesthetic activity in vivo while circumventing the existing patent space around piperidine-based anesthetics [1]. This demonstration of biological activity preservation—together with the metabolic stability advantage documented above—positions the 1-azaspiro[3.3]heptane scaffold, and by extension the 6-ol derivative, as a validated bioisostere for drug design programs.

Bupivacaine Anesthetic Scaffold hopping Patent landscape In vivo validation

Recommended Procurement Scenarios for 1-Azaspiro[3.3]heptan-6-ol Hydrochloride


Scaffold Hopping from Piperidine in Lead Optimization

When a lead series containing a piperidine ring encounters metabolic instability, toxicity, or intellectual property constraints, 1-azaspiro[3.3]heptan-6-ol hydrochloride can serve as a direct bioisosteric replacement. The scaffold preserves nitrogen basicity (pKa ~11.4) and lipophilicity (logD7.4 shift of +0.3 units vs. piperidine) while offering the potential for improved metabolic stability relative to the 2-aza isomer (t₁/₂ of 52 min vs. 31 min in human liver microsomes) [1]. The hydroxyl group provides an additional handle for H-bonding interactions or further derivatization.

Design of CNS-Penetrant Drug Candidates

The rigid spirocyclic geometry of 1-azaspiro[3.3]heptane reduces conformational flexibility relative to piperidine, which can enhance target selectivity. Combined with the modest lipophilicity (logD7.4 = 3.6), the scaffold is suitable for designing compounds intended for central nervous system targets, where excessive lipophilicity is associated with off-target promiscuity and metabolic clearance [1]. The 6-ol substituent may further improve aqueous solubility and reduce logD relative to the unsubstituted core.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 149.62 g/mol (HCl salt) and a balanced profile of polarity, basicity, and three-dimensional shape, this compound is an ideal fragment-sized building block for DNA-encoded library (DEL) synthesis or traditional fragment library construction. The validated bioisosteric relationship to piperidine—supported by direct comparative data on solubility, lipophilicity, and metabolic stability—enables rational fragment expansion strategies [1].

Synthesis of Patent-Free Anesthetic or Analgesic Analogs

Following the demonstrated replacement of piperidine in bupivacaine, the 1-azaspiro[3.3]heptane scaffold can be employed to generate novel chemical matter around established anesthetic or analgesic pharmacophores. This approach can generate proprietary composition-of-matter patent positions while retaining on-target activity, as evidenced by the high in vivo activity of the 1-azaspiro[3.3]heptane-bupivacaine hybrid [1].

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